REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH:15]([CH3:18])[C:16]#[N:17].[I-].[K+]>CC(CC)=O.O>[O:7]([CH:15]([CH3:18])[C:16]#[N:17])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)CC
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)CC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
were continued for a total of 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (200, 75 and 75 ml.)
|
Type
|
EXTRACTION
|
Details
|
The combined ether extract
|
Type
|
WASH
|
Details
|
was washed several times with 2N-sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
to remove phenol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under water-pump vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |